

6-Ethoxynaphthalen-2-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Ethoxynaphthalen-2-amine**

Cat. No.: **B1499120**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **6-Ethoxynaphthalen-2-amine**

Abstract

6-Ethoxynaphthalen-2-amine is an aromatic organic compound featuring a naphthalene core substituted with both an ethoxy and an amino group. This unique substitution pattern imparts a blend of properties that make it a valuable intermediate in various fields of chemical synthesis. Its rigid, planar naphthalene scaffold is a desirable feature in the design of new therapeutic agents and materials.^[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic profile, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development. All presented data is substantiated by authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

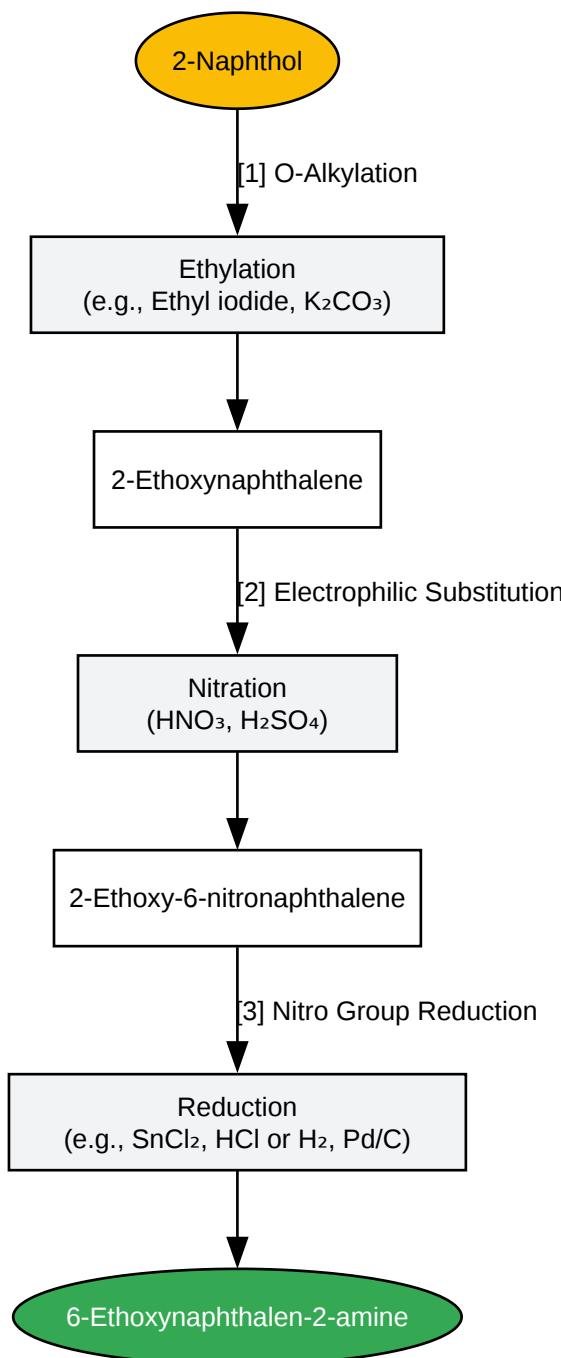
Proper identification and an understanding of the fundamental physicochemical properties are paramount for the effective use of any chemical compound. **6-Ethoxynaphthalen-2-amine**, also known by its synonym 2-Amino-6-ethoxynaphthalene, is characterized by the molecular formula C₁₂H₁₃NO.^{[2][3]} The presence of an amino group allows for hydrogen bonding, while the ethoxy group adds hydrophobic character, influencing its solubility and reactivity.^[3]

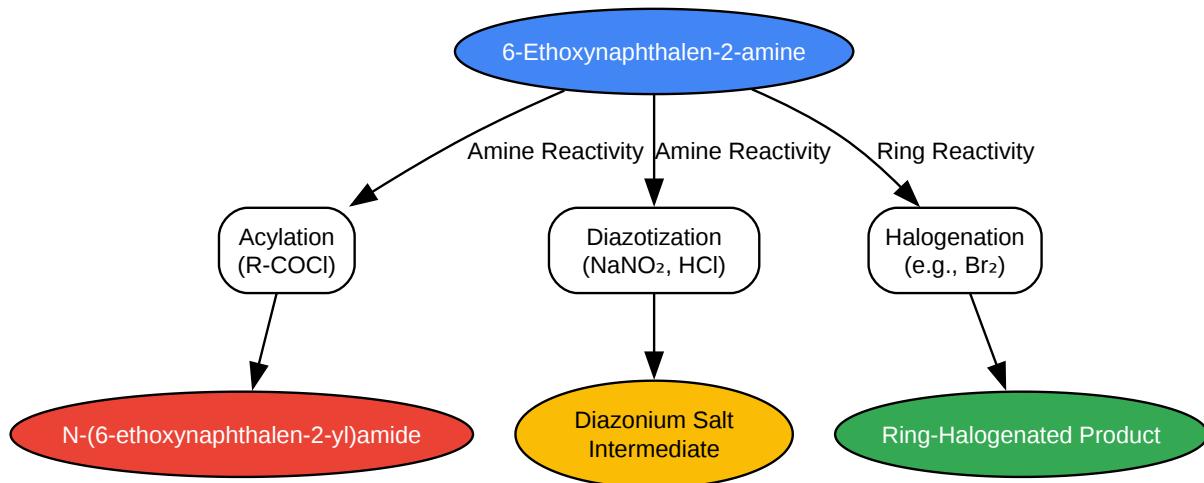
Below is the chemical structure of **6-Ethoxynaphthalen-2-amine**, rendered to illustrate the spatial arrangement of its functional groups.

Caption: Chemical structure of **6-Ethoxynaphthalen-2-amine**.

Table 1: Physicochemical Properties of **6-Ethoxynaphthalen-2-amine**

Property	Value	Source
IUPAC Name	6-ethoxynaphthalen-2-amine	[2]
CAS Number	293733-21-8	[2] [3]
Molecular Formula	C ₁₂ H ₁₃ NO	[2] [3]
Molecular Weight	187.24 g/mol	[2] [3]
Monoisotopic Mass	187.099714038 Da	[2]
Appearance	Solid, beige crystals	[3]
Solubility	Soluble in organic solvents; low solubility in water.	[3] [4]
XLogP3	2.8	[2]
Topological Polar Surface Area	35.3 Å ²	[2] [5]
Hydrogen Bond Donor Count	1	[2] [5]


| Hydrogen Bond Acceptor Count| 2 |[\[2\]](#)[\[5\]](#) |


Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols for **6-Ethoxynaphthalen-2-amine** are proprietary, a logical and well-established synthetic route can be devised from readily available starting materials based on fundamental organic chemistry principles. A plausible pathway starts with 2-naphthol, which is first ethylated to form 2-ethoxynaphthalene, followed by electrophilic nitration and subsequent reduction of the nitro group to the desired primary amine.

The choice of this pathway is dictated by the directing effects of the substituents. The hydroxyl group of 2-naphthol is highly activating, making direct nitration difficult to control. Ethylation to

the less-activating ethoxy ether provides better control over the subsequent nitration step.^[6] The final reduction of the nitro group is a standard and high-yielding transformation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Ethoxynaphthalen-2-amine | 293733-21-8 | Benchchem [benchchem.com]
- 2. 6-Ethoxynaphthalen-2-amine | C12H13NO | CID 44119485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 293733-21-8: 2-Amino-6-ethoxynaphthalene | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 6-Methoxynaphthalen-2-amine | C11H11NO | CID 12405110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethoxynaphthalene | 93-18-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [6-Ethoxynaphthalen-2-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1499120#6-ethoxynaphthalen-2-amine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com